(2-Benzyl-4-thiazolyl)-methanal

Description

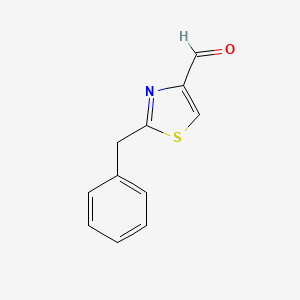

(2-Benzyl-4-thiazolyl)-methanal is a heterocyclic aldehyde containing a thiazole ring substituted with a benzyl group at position 2 and a methanal (formaldehyde) group at position 4. The thiazole ring, a five-membered aromatic system with nitrogen and sulfur atoms, confers unique electronic and steric properties.

Properties

Molecular Formula |

C11H9NOS |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

2-benzyl-1,3-thiazole-4-carbaldehyde |

InChI |

InChI=1S/C11H9NOS/c13-7-10-8-14-11(12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

InChI Key |

SHQWBLZVUMDPNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs of Thiazole Derivatives

The following compounds share structural similarities with (2-Benzyl-4-thiazolyl)-methanal, differing in substituents and functional groups:

Key Observations :

- Substituent Effects : The benzyl group in this compound increases hydrophobicity compared to polar substituents like benzoic acid ().

- Reactivity: The aldehyde group enables reactions such as Schiff base formation, contrasting with the methanol group in ’s compound, which requires oxidation to generate aldehydes ().

Functional Group Comparisons

Physicochemical Properties

- Melting Points : 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid has a high melting point (139.5–140°C) due to strong intermolecular hydrogen bonding (). This compound, lacking acidic protons, likely has a lower melting point.

- Solubility : The benzyl group in the target compound may reduce aqueous solubility compared to polar analogs like 2-(Thiazol-4-yl)benzimidazole ().

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for thiazole synthesis. For (2-benzyl-4-thiazolyl)-methanal, condensation of α-bromo ketones with thioamides is a widely adopted strategy. In a representative procedure:

-

Step 1 : Benzyl thioamide (1.0 equiv) reacts with α-bromo-4-acetylpyridine hydrobromide (1.2 equiv) in ethanol under reflux (30–60 min).

-

Step 2 : Cyclization yields 2-benzyl-4-(pyridyl)thiazole intermediates, which are subsequently oxidized to the aldehyde.

Typical yields for analogous systems range from 48–75% .

Table 1: Optimization of Hantzsch Reaction Parameters

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzyl thioamide | Ethanol | 80 | 1.5 | 75 | |

| 4-Acetylpyridine bromide | DCE | 100 | 0.5 | 68 |

Oxidation of (2-Benzyl-4-thiazolyl)methanol Precursors

Manganese Dioxide (MnO₂)-Mediated Oxidation

MnO₂ is a robust oxidant for converting alcohols to aldehydes. For this compound:

Table 2: MnO₂ Oxidation Under Varied Conditions

| MnO₂ Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nanoparticles | Solvent-free | 80 (MW) | 0.25 | 89 |

| Activated powder | DCM | 40 | 12 | 92 |

Mechanistic Insight : MnO₂ abstracts a hydrogen atom from the alcohol, forming a carbonyl group via a radical intermediate.

Microwave-Assisted Synthesis

One-Pot Thiazole-Aldehyde Formation

Microwave irradiation enhances reaction rates and yields. A protocol adapted from:

-

Reactants : Dithiooxamide (1.0 equiv), benzylcarbaldehyde (2.0 equiv).

-

Conditions : Microwave irradiation (150 W, 130°C, 10 min), followed by SeO₂ oxidation (80°C, 1 h).

Catalytic Oxidation Using TEMPO/KBr System

Hypochlorite-Mediated Oxidation

A scalable industrial method involves:

-

Steps :

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Hantzsch condensation | High regioselectivity | Requires toxic α-bromo ketones | 48–75 |

| MnO₂ oxidation | Mild conditions, scalable | Long reaction times | 85–92 |

| Microwave-assisted | Rapid, energy-efficient | Specialized equipment needed | 78–82 |

| TEMPO/KBr oxidation | High purity, industrial applicability | Costly catalysts | 97–98 |

Characterization and Analytical Data

Q & A

Q. Q1. What are the recommended synthetic routes for (2-Benzyl-4-thiazolyl)-methanal, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis of thiazole derivatives typically involves cyclization of thioamides or condensation of α-haloketones with thioureas. For This compound , a plausible route involves:

Benzylation : Introduce the benzyl group at the 2-position of 4-thiazolecarbaldehyde via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., AlCl₃ catalysis).

Aldehyde Functionalization : Ensure the methanal group at the 4-position is preserved by using mild oxidizing agents (e.g., MnO₂) to avoid over-oxidation.

Optimization strategies include:

- Temperature control : Maintain 60–80°C to balance reactivity and side reactions.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselectivity.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Identify the methanal proton (δ ~9.5–10.0 ppm, singlet) and its carbonyl carbon (δ ~190–200 ppm).

- Assign benzyl aromatic protons (δ ~7.2–7.5 ppm, multiplet) and thiazole protons (C5-H δ ~8.0–8.5 ppm).

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and thiazole C=N (~1650 cm⁻¹).

- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ matching C₁₁H₁₀N₂OS (calc. 218.0562).

- X-ray Crystallography (if crystalline): Resolve bond lengths/angles to validate regiochemistry .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of the methanal group in this compound under nucleophilic or electrophilic conditions?

Methodological Answer: The aldehyde group is highly electrophilic, participating in:

- Nucleophilic additions : React with amines (e.g., hydrazines) to form hydrazones, useful for functionalization.

- Condensation reactions : Form Schiff bases with primary amines (e.g., arylhydrazines) under acid catalysis (e.g., acetic acid).

Mechanistic studies (DFT calculations) can model transition states and charge distribution. For example: - Electrophilicity : The thiazole ring’s electron-withdrawing nature enhances aldehyde reactivity.

- Steric effects : Benzyl group at C2 may hinder nucleophilic attack at C4, requiring solvent polarity adjustments (e.g., DMF vs. THF) .

Q. Q4. How do computational methods (DFT, molecular docking) aid in predicting the biological or catalytic activity of this compound derivatives?

Methodological Answer:

- DFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) to determine frontier orbitals (HOMO-LUMO gap), predicting redox behavior.

- Calculate electrostatic potential maps to identify reactive sites (e.g., aldehyde vs. thiazole).

- Molecular Docking :

- Screen derivatives against target proteins (e.g., kinases, enzymes) using AutoDock Vina.

- Prioritize compounds with strong binding affinity (ΔG < -7 kcal/mol) and complementary interactions (hydrogen bonds with thiazole N).

Validation requires correlating computational data with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. Q5. What strategies mitigate instability or decomposition of this compound during photodegradation or storage?

Methodological Answer:

- Photostability :

- Avoid UV light exposure; store in amber vials.

- Add antioxidants (e.g., BHT) to prevent radical-mediated oxidation of the aldehyde.

- Thermal Stability :

- Conduct TGA/DSC to identify decomposition thresholds (>150°C).

- Use inert atmospheres (N₂/Ar) during synthesis/storage.

- Catalytic Decomposition :

Q. Q6. How can contradictory data in literature on thiazole-aldehyde derivatives be resolved through systematic experimental design?

Methodological Answer:

- Reproducibility Checks : Replicate reported methods with controlled variables (solvent purity, catalyst batch).

- Advanced Analytics : Use LC-MS/MS to detect trace impurities affecting reactivity.

- Multivariate Analysis : Apply DoE (Design of Experiments) to isolate factors (temperature, pH) causing variability.

Example: Discrepancies in aldehyde oxidation yields may arise from residual moisture; use Karl Fischer titration to quantify H₂O in solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.